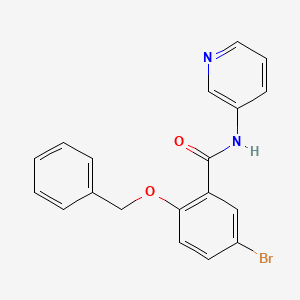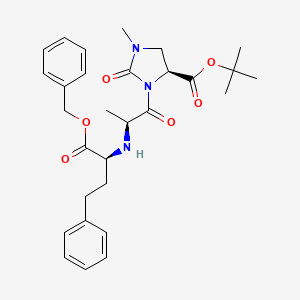
6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylic acid is a quinoxaline derivative. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and agriculture .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylic acid typically involves the functionalization of quinoxaline scaffolds. One common method is the reaction of quinoxaline-2,3-dione with methylsulfonyl chloride in the presence of a base, followed by hydrolysis to introduce the hydroxy group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and fluorescent materials
Mecanismo De Acción
The mechanism of action of 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid
- 3-(Methylsulfanyl)quinoxaline-2-carboxylic acid
- 3-(Amino)quinoxaline-2-carboxylic acid
Uniqueness
6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylic acid is unique due to the presence of both a hydroxy group and a methylsulfonyl group on the quinoxaline scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H8N2O5S |
|---|---|
Peso molecular |
268.25 g/mol |
Nombre IUPAC |
6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O5S/c1-18(16,17)5-2-3-6-7(4-5)12-9(13)8(11-6)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15) |
Clave InChI |
LAUTVEIFKJKPGL-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(C(=O)N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2,4,5-Trichlorophenyl N-[(benzyloxy)carbonyl]-L-valinate](/img/structure/B8631162.png)


